molecular formula C13H13FN2O2 B2366147 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 924644-70-2

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2366147
CAS No.: 924644-70-2
M. Wt: 248.257
InChI Key: VEORDRZPVCZNOY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a propyl chain

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Addition of the propyl chain: This can be accomplished through an alkylation reaction using a suitable propylating agent.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can replace one functional group with another. For example, halogenation can introduce halogen atoms into the molecule. Common reagents include halogens like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, analgesic, or anticancer properties.

    Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole: This compound also features a fluorophenyl group but has different substituents on the pyrazole ring, leading to different properties and applications.

    1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a propyl chain, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Biological Activity

1-(4-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C13H13FN2O2 and CAS number 924644-70-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
  • Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the pyrazole intermediate.
  • Addition of the Propyl Chain : Accomplished via an alkylation reaction using a suitable propylating agent.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production effectively. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

This compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been reported to inhibit various cancer-related pathways, including those involving BRAF(V600E) and EGFR . In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines such as HeLa cells while exhibiting moderate toxicity on normal human dermal fibroblasts .

Antimicrobial Effects

Some studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains and fungi. For example, related compounds were tested against Mycobacterium tuberculosis and several pathogenic fungi, showing promising results in inhibiting growth at specific concentrations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to altered cellular signaling pathways, resulting in therapeutic effects such as reduced inflammation or inhibited tumor growth.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrazole derivatives:

Compound NameStructureBiological Activity
1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleStructureAnticancer activity
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidStructureAnti-inflammatory effects

The differences in substituents on the pyrazole ring can significantly influence their reactivity and biological activity.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of novel pyrazoles were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Compounds showed varying degrees of efficacy compared to standard treatments.
  • Anticancer Research : Investigations into the anticancer properties revealed that certain pyrazoles could effectively target cancer cell lines, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Testing : Pyrazole derivatives were screened against multiple bacterial strains, demonstrating effective inhibition comparable to conventional antibiotics.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORDRZPVCZNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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